

Structural Analysis of Aminophenylboronic Acid Complexes: A Comparative Guide

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Compound of Interest

Compound Name: 3-(*N,N*-Dimethylamino)phenylboronic acid

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This guide provides a comparative structural analysis of aminophenylboronic acid complexes, with a focus on providing key experimental data and methodologies. Due to a lack of publicly available crystal structures for **3-(N,N-Dimethylamino)phenylboronic acid** complexes, this document leverages data from the closely related 3-aminophenylboronic acid monohydrate as a foundational analogue. This comparison offers valuable insights into the structural characteristics that govern the interactions of this important class of compounds.

Comparative Structural Data

The structural parameters of aminophenylboronic acids are crucial for understanding their binding affinity and selectivity with target molecules, particularly diols found in saccharides and glycoproteins. Below is a summary of the crystallographic data for 3-aminophenylboronic acid monohydrate, which serves as a pertinent reference for the broader class of aminophenylboronic acids.

Table 1: Crystal Data and Structure Refinement for 3-Aminophenylboronic Acid Monohydrate[1]

Parameter	Value
Empirical Formula	C ₆ H ₈ BNO ₂ ·H ₂ O
Formula Weight	154.96
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.1211 (8)
b (Å)	13.8548 (15)
c (Å)	7.8475 (8)
β (°)	100.663 (2)
Volume (Å ³)	760.88 (14)
Z	4
Temperature (K)	100
Radiation	Mo Kα
R-factor	0.032
wR-factor	0.088

In the crystalline state, 3-aminophenylboronic acid molecules form inversion dimers through O—H···O hydrogen bonds.^[1] These dimers are further linked by water molecules, creating chains that are interconnected by N—H···O hydrogen bonds to form sheets.^[1] This hydrogen bonding network is a key feature of the supramolecular assembly.

Experimental Protocols

The structural characterization of boronic acid complexes relies on a combination of techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

Methodology:

- Crystallization: High-quality single crystals are grown from a supersaturated solution of the boronic acid complex. For 3-aminophenylboronic acid monohydrate, crystals were obtained from a solvent mixture of benzene, methanol, and water.^[1] The process typically involves slow evaporation of the solvent to allow for ordered crystal lattice formation.
- Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.^[2] For the analysis of 3-aminophenylboronic acid monohydrate, a Bruker SMART APEX CCD diffractometer was used.^[1]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to fit the experimental data.^[2]

NMR Spectroscopy

NMR spectroscopy, particularly ^{11}B NMR, is a powerful tool for studying the structure and dynamics of boronic acid complexes in solution.

Methodology:

- Sample Preparation: For ^1H and ^{13}C NMR, typically 2-10 mg and 10-50 mg of the sample, respectively, are dissolved in 0.6-1 mL of a deuterated solvent.^[3] For ^{11}B NMR, approximately 4 mg of the boronic acid is dissolved in 0.65 mL of deuterated solvent, and quartz NMR tubes are recommended to avoid background signals from borosilicate glass.^[4] To study complexation, a solution of the boronic acid and the diol (e.g., a saccharide) are mixed in an NMR tube, often with D_2O as a co-solvent.^[5]
- Data Acquisition: NMR spectra are acquired on a spectrometer, such as a Bruker Avance III. ^[5] For ^{11}B NMR, the chemical shift is sensitive to the hybridization state of the boron atom. A trigonal planar (sp^2) boron in a free boronic acid typically shows a resonance around 28–30

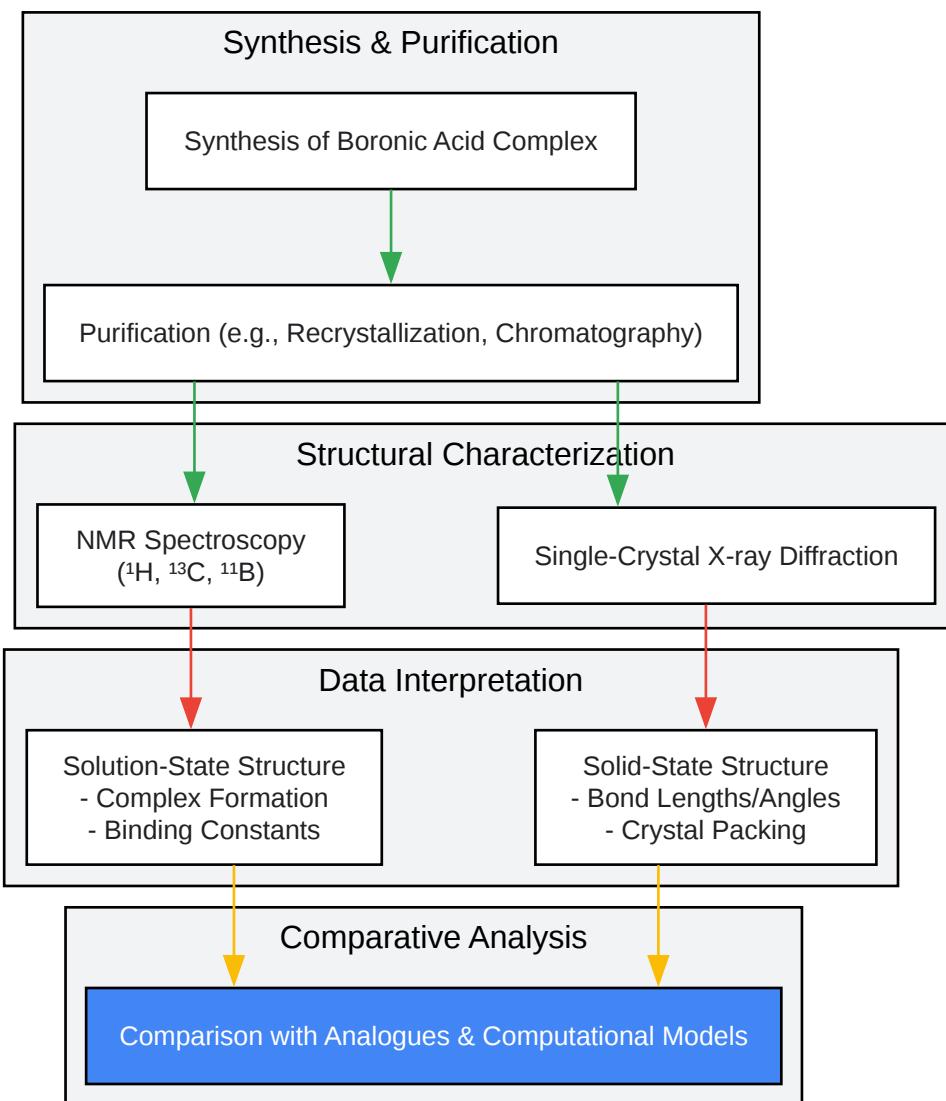
ppm, while a tetrahedral (sp^3) boron in a boronate ester complex appears upfield, between 8 and 15 ppm.[6]

- Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to determine the structure of the complex in solution, including the formation of boronate esters and the coordination environment of the boron atom.

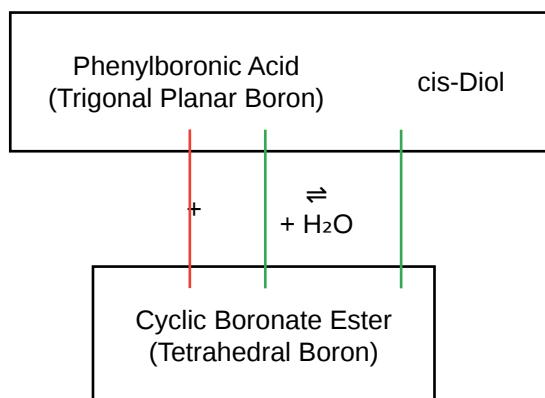
Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of boronic acid complexes.

Workflow for Structural Analysis of Boronic Acid Complexes



General Interaction of a Phenylboronic Acid with a Diol



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